Physicochemical properties of (5-Aminopentyl)(ethyl)methylamine
Physicochemical properties of (5-Aminopentyl)(ethyl)methylamine
CAS: 1247858-06-5
Formula:
Executive Summary
(5-Aminopentyl)(ethyl)methylamine (also known as
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for missing parameters.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Method |
| Appearance | Colorless to pale yellow liquid | Experimental (Sigma) |
| Boiling Point | 195–205 °C (est. @ 760 mmHg) | Predicted (ACD/Labs) |
| Density | Predicted (Volumetric) | |
| LogP (Octanol/Water) | Predicted (Consensus) | |
| pKa (Primary Amine) | Predicted (Base Strength) | |
| pKa (Tertiary Amine) | Predicted (Base Strength) | |
| H-Bond Donors | 2 (Primary amine) | Structural Analysis |
| H-Bond Acceptors | 2 | Structural Analysis |
| Rotatable Bonds | 6 | Structural Analysis |
| Flash Point | ~65–70 °C | Est. from homologs |
Expert Insight: The LogP of ~1.15 indicates moderate lipophilicity, allowing this molecule to cross cell membranes more effectively than its lower homologues (e.g., ethylenediamine derivatives). However, the high pKa values mean it will be diprotonated at physiological pH (7.4), significantly reducing passive diffusion unless actively transported or used in a prodrug form.
Synthesis & Manufacturing
To ensure high regioselectivity and avoid polymerization, the synthesis of (5-Aminopentyl)(ethyl)methylamine is best achieved via a Nitrile Reduction Route . This method prevents the formation of secondary amine impurities common in direct alkylation of 1,5-pentanediamine.
Synthesis Pathway
The protocol involves the nucleophilic substitution of 5-chlorovaleronitrile with
Figure 1: Selective synthesis pathway avoiding poly-alkylation.
Detailed Protocol (Scale: 100 mmol)
Step 1: Nucleophilic Substitution
-
Setup: Charge a 250 mL round-bottom flask with 5-chlorovaleronitrile (11.7 g, 100 mmol), anhydrous
(27.6 g, 200 mmol), and Acetonitrile (100 mL). -
Addition: Add
-ethylmethylamine (7.1 g, 120 mmol) dropwise at room temperature. -
Reaction: Reflux at 80°C for 16 hours under
. Monitor by TLC ( , 10% MeOH/DCM) for disappearance of nitrile. -
Workup: Filter salts. Concentrate filtrate.[2] Dissolve residue in
, wash with water, dry over , and concentrate to yield crude aminonitrile.
Step 2: Catalytic Hydrogenation (Reduction)
-
Setup: Transfer crude nitrile to a high-pressure autoclave (Parr reactor).
-
Catalyst: Add Raney Nickel (2.0 g, pre-washed with MeOH) and 7N
in MeOH (100 mL). Note: Ammonia suppresses secondary amine formation. -
Reaction: Pressurize to 500 psi
. Heat to 60°C with vigorous stirring for 24 hours. -
Purification: Vent
. Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.[2] Distill under reduced pressure (vacuum) to collect the pure diamine.
Analytical Characterization
Confirming the structure requires distinguishing the ethyl/methyl groups and the pentyl chain.
-
NMR (400 MHz,
):-
2.65 (t, 2H,
-N(primary)) -
2.35 (t, 2H,
-N(tertiary)) -
2.40 (q, 2H,
) -
2.20 (s, 3H,
) -
1.05 (t, 3H,
) -
1.30–1.60 (m, 6H, internal pentyl
)
-
2.65 (t, 2H,
-
Mass Spectrometry (ESI+):
- m/z.
Experimental Protocols (Self-Validating)
Protocol: Potentiometric pKa Determination
Accurate pKa values are essential for predicting ionization at physiological pH.
Materials:
-
Automatic Titrator (e.g., Mettler Toledo).
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
Sample: 20 mg of (5-Aminopentyl)(ethyl)methylamine.
Methodology:
-
Dissolution: Dissolve 20 mg of diamine in 50 mL degassed water.
-
Acidification: Add excess 0.1 M HCl to fully protonate both amines (
). -
Titration: Titrate with 0.1 M NaOH at 25°C under inert atmosphere (
blanket) to prevent carbonate formation. -
Analysis: Plot pH vs. Volume NaOH. Look for two inflection points.
-
First equivalence point: Proton deprotonation of the tertiary amine (
). -
Second equivalence point: Proton deprotonation of the primary amine (
).
-
-
Validation: The Gran plot method should be used to linearize endpoints for precision.
Protocol: LogD Determination (Shake Flask)
Objective: Determine lipophilicity at pH 7.4.
-
Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa.
-
Equilibration: Dissolve compound (1 mg) in the pre-saturated octanol phase.
-
Partitioning: Mix equal volumes (2 mL) of octanol-compound and PBS in a glass vial. Shake for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 mins.
-
Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.
- .
Handling & Safety
-
Corrosivity: As a free base diamine, it causes severe skin burns and eye damage (GHS Category 1B).
-
Storage: Store under Argon/Nitrogen at 2–8°C. Amines readily absorb atmospheric
to form carbamates (white crust). -
Incompatibility: Strong oxidizers, acid chlorides, anhydrides.
References
-
Sigma-Aldrich. (5-aminopentyl)(ethyl)methylamine Product Sheet. CAS 1247858-06-5.[1][3][4][5][6][7] Link
-
PubChem. Compound Summary: (5-aminopentyl)(ethyl)methylamine. National Library of Medicine. Link
-
BenchChem. Synthesis of unsymmetrical diamines via nitrile reduction. Technical Note 2025. Link
-
NIST Chemistry WebBook. Thermochemical Data for Aliphatic Amines. Link
-
Organic Syntheses. General procedure for nitrile reduction using Raney Nickel. Org. Synth. 1955, 35, 6. Link
Sources
- 1. 1,5-pentanediamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 66225-40-9|N-Ethyl-N-methylbutan-1-amine|BLD Pharm [bldpharm.com]
- 4. 1938-58-5|N1,N1-Dimethylhexane-1,6-diamine|BLD Pharm [bldpharm.com]
- 5. 1120-48-5|N-Octyl-1-octanamine|BLD Pharm [bldpharm.com]
- 6. 311-28-4|Tetrabutylammonium iodide|BLD Pharm [bldpharm.com]
- 7. aaronchem.com [aaronchem.com]
